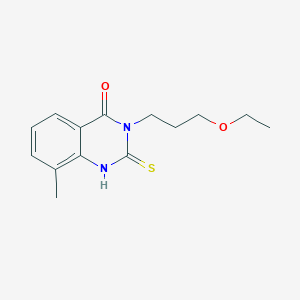

3-(3-Ethoxypropyl)-8-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

3-(3-ethoxypropyl)-8-methyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-3-18-9-5-8-16-13(17)11-7-4-6-10(2)12(11)15-14(16)19/h4,6-7H,3,5,8-9H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCKLXHOIYHUQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=O)C2=CC=CC(=C2NC1=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxypropyl)-8-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the ethoxypropyl and sulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. The purification of the final product is usually achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxypropyl)-8-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.

Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce various dihydroquinazoline derivatives.

Scientific Research Applications

3-(3-Ethoxypropyl)-8-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxypropyl)-8-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The sulfanyl group at position 2 in the target compound may confer distinct reactivity compared to sulfonamide derivatives (e.g., COX-2 inhibitors in ). Ethoxypropyl vs. Aromatic Substitutents: The 3-ethoxypropyl chain in the target compound introduces flexibility and hydrophobicity, contrasting with rigid aromatic substituents (e.g., 4-fluorophenylmethyl in ). The latter enhances protein binding via π-π stacking, as seen in residue interactions with Cys316 and Tyr555 .

Morpholinopropoxy-substituted derivatives () highlight the utility of alkoxy chains in drug development, though their synthesis requires multi-step functionalization .

Unresolved Data Gaps :

- Biological activity data (e.g., enzyme inhibition, cytotoxicity) for the target compound are absent in the provided evidence. Comparative studies with sulfonamide or morpholine-containing analogs are needed.

- Physical properties (e.g., melting point, solubility) remain uncharacterized, limiting formulation insights.

Biological Activity

3-(3-Ethoxypropyl)-8-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazolinone core with a sulfanyl group and an ethoxypropyl side chain. Its molecular formula is C13H18N2OS, and it has a molecular weight of approximately 250.36 g/mol. The presence of the sulfanyl group suggests potential reactivity that could be exploited for biological activity.

Research indicates that compounds in the quinazolinone class often exhibit diverse biological activities, including:

- Antitumor Activity : Quinazolinones have been studied for their ability to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : Some derivatives demonstrate significant antimicrobial properties, potentially through disruption of bacterial cell walls or inhibition of essential enzymatic pathways.

- Neuroprotective Effects : Certain quinazolinone derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Antitumor Activity

A study investigating the antitumor properties of 3-(3-Ethoxypropyl)-8-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one revealed that it inhibits the growth of various cancer cell lines. The compound was tested against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The results indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 20 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 12 | Cell cycle arrest |

| HCT116 | 18 | Inhibition of proliferation |

Antimicrobial Activity

In vitro studies demonstrated that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

The mechanism appears to involve disruption of bacterial membrane integrity, leading to cell lysis.

Neuroprotective Effects

In a model of oxidative stress-induced neurotoxicity, the compound significantly reduced neuronal cell death. Treatment with 3-(3-Ethoxypropyl)-8-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one at concentrations of 5 to 15 µM resulted in increased cell viability compared to control groups.

Case Studies

- Case Study on Cancer Cell Lines : A recent publication highlighted the effectiveness of this compound in reducing tumor size in xenograft models. Mice treated with the compound showed a significant reduction in tumor volume compared to untreated controls.

- Neuroprotection in Animal Models : Another study demonstrated that administration of the compound prior to inducing oxidative stress in rat models led to improved cognitive function and reduced markers of neuroinflammation.

Q & A

Q. What is the most effective synthetic route for 3-(3-Ethoxypropyl)-8-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of 2-amino-5-methylbenzoic acid with a substituted isothiocyanate (e.g., allyl isothiocyanate) in ethanol under reflux, catalyzed by triethylamine (Et₃N) . Key optimization steps include:

- Solvent Selection: Ethanol is preferred for its polarity and boiling point (78°C), enabling controlled heating. Alternatives like dioxane-water mixtures may enhance solubility for coupling reactions .

- Reaction Time: Monitor completion via TLC; typical heating durations range from 2–4 hours .

- Workup: Quench in ice-cold water to precipitate the product, followed by recrystallization (ethanol) for purity .

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer: Combine multiple analytical techniques:

- X-ray Crystallography: Refine data using SHELXL (e.g., SHELX-2018/3) to resolve hydrogen bonding networks (e.g., N–H⋯O interactions) and planar fused-ring conformations .

- NMR/IR Spectroscopy:

- ¹H NMR: Identify methyl (δ ~2.3 ppm), ethoxypropyl (δ ~1.2–3.5 ppm), and sulfanyl protons (δ ~1.5 ppm) .

- IR: Confirm carbonyl (C=O, ~1668 cm⁻¹) and thiol (S–H, ~2550 cm⁻¹) groups .

- Elemental Analysis: Validate molecular formula (C₁₄H₁₈N₂O₂S) via combustion analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

- Substituent Variation: Modify the ethoxypropyl chain (e.g., replace with cyclopropanemethyl or isopentyl groups) to assess steric/electronic effects on bioactivity .

- Core Modifications: Introduce nitro (e.g., at position 8) or methoxy groups to alter electron density and binding affinity .

- Assay Selection: Test analogs in enzyme inhibition (e.g., NS5B polymerase) or antimicrobial assays, using positive controls like HCV-796 for comparative ΔΔG binding energy calculations .

Q. How can computational modeling predict binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding modes. Key interactions include:

- Sulfanyl group with cysteine residues (Cys316, ΔΔG = −0.71 kcal/mol) .

- Quinazolinone core with hydrophobic pockets (e.g., Tyr555) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How can conflicting bioactivity data between batches be resolved?

Methodological Answer:

- Purity Analysis: Use HPLC (e.g., Chromolith® columns) to verify ≥95% purity; detect impurities via LC-MS .

- Crystallographic Re-analysis: Check for polymorphic forms using SHELXL refinement; twinned crystals may require alternative space groups .

- Stereochemical Confirmation: Compare experimental CD spectra with DFT-calculated spectra to rule out enantiomeric contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.